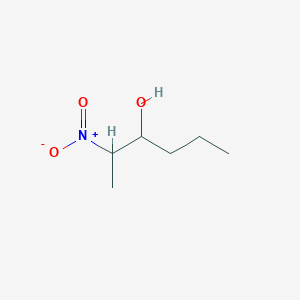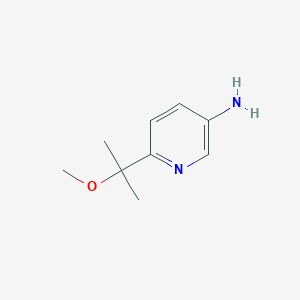
6-(2-Methoxypropan-2-yl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Methoxypropan-2-yl)pyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a 2-methoxypropan-2-yl group at the 6th position and an amine group at the 3rd position. Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxypropan-2-yl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the condensation of 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde to form a Schiff base ligand, which can then be further processed to obtain the desired compound . The reaction typically requires the use of solvents such as dimethyl sulfoxide (DMSO) and ethanol, and the reaction conditions may include controlled temperature and time to optimize the yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher efficiency and yield, and may include additional purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(2-Methoxypropan-2-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reaction conditions may vary depending on the desired product, but typically involve controlled temperature and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce various substituted derivatives of the compound.
Scientific Research Applications
6-(2-Methoxypropan-2-yl)pyridin-3-amine has a wide range of applications in scientific research, including:
Biology: It is used in the study of biological systems and as a potential antimicrobial agent.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(2-Methoxypropan-2-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit various biological activities . These interactions can affect cellular processes and pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-(2-Methoxypropan-2-yl)pyridin-3-amine include:
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1428987-39-6 |
|---|---|
Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
6-(2-methoxypropan-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C9H14N2O/c1-9(2,12-3)8-5-4-7(10)6-11-8/h4-6H,10H2,1-3H3 |
InChI Key |
QDRMMFXNFNWBSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=C(C=C1)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


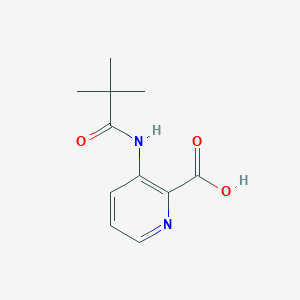
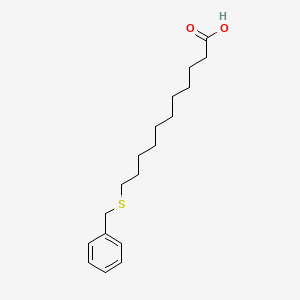

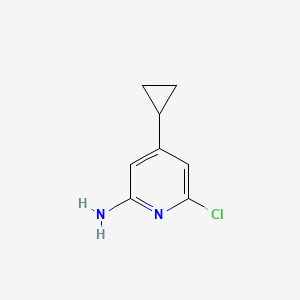
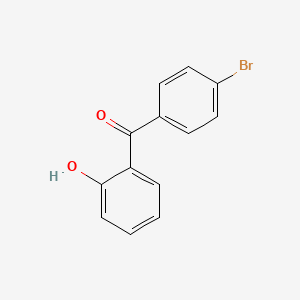
![1,3-Dioxane,5-ethyl-5-methyl-2-[1-(phenylmethylene)hexyl]-](/img/structure/B13996947.png)

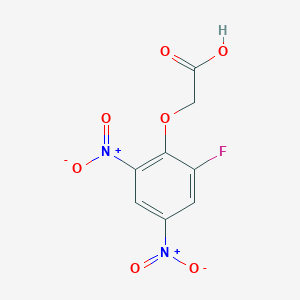
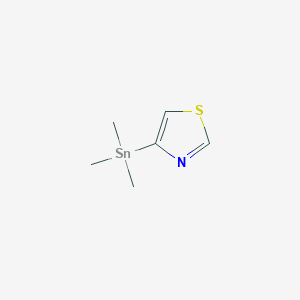
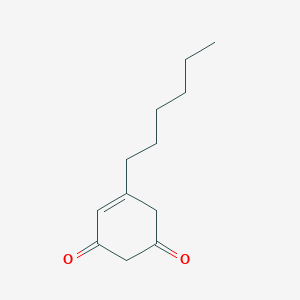
![Benzyl 2-[8-amino-1-[4-(pyridin-2-ylcarbamoyl)phenyl]imidazo[1,5-a]pyrazin-3-yl]pyrrolidine-1-carboxylate](/img/structure/B13996986.png)
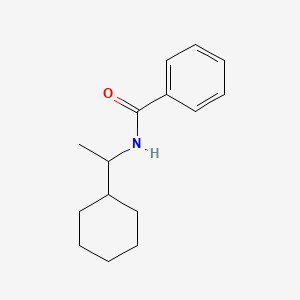
![2,3,5,6-Tetrafluoro-4-[(e)-phenyldiazenyl]aniline](/img/structure/B13996994.png)
